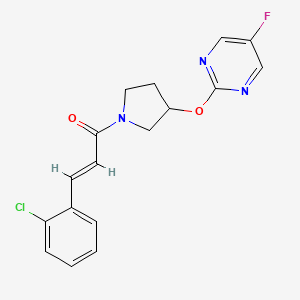
N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimyotonic Agents and Sodium Channel Blockers
Research has focused on analogues of tocainide, such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, which are designed as voltage-gated skeletal muscle sodium channel blockers. These compounds have shown a significant increase in potency and use-dependent block compared to tocainide, suggesting their potential as antimyotonic agents (Catalano et al., 2008).
Cannabinoid Receptor Antagonists
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. It exhibits specific conformations that are important for its interaction with the receptor, providing insights into the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including pyrido[4,3-d]pyrimidines and pyrazolo[4,3-c]pyridine-3-ols, utilizing 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides as intermediates, has been explored. These synthetic pathways highlight the versatility of such compounds in generating diverse heterocyclic structures with potential biological activities (Vijayakumar et al., 2014; Karthikeyan et al., 2014).
Polyamides Containing Theophylline and Thymine
Another research application involves the synthesis of polyamides containing theophylline and thymine, demonstrating the incorporation of nucleobase-containing dicarboxylic acid derivatives into polymers. These polyamides have potential applications in biomaterials due to their solubility in water and other solvents (Hattori & Kinoshita, 1979).
Antimicrobial and Antitumor Activities
Compounds derived from N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide analogues have been evaluated for their antimicrobial and antitumor activities. Studies have synthesized novel derivatives exhibiting promising activities, suggesting their potential in developing new therapeutic agents (Bialy & Gouda, 2011; Anusevičius et al., 2014; Othman, 2013).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-5-4-6-16(14(13)2)20-19(25)15-9-11-23(12-10-15)17-7-8-18(24)22(3)21-17/h4-8,15H,9-12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBDQAXOXMCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2896187.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896189.png)
![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2896191.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2896196.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2896197.png)
![1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2896198.png)

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)


![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2896208.png)
